molecular formula C9H18ClNO B2451003 3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride CAS No. 2416236-76-3

3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride

Cat. No.: B2451003
CAS No.: 2416236-76-3
M. Wt: 191.7
InChI Key: LAMYFSUKADWIRM-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride: is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Sodium triacetoxyhydridoborate: Used in reductive amination reactions.

    Dry hydrogen chloride: Used to convert amines to dihydrochlorides.

    Thiophosgene: Used to form isothiocyanates.

Major Products:

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology and Medicine:

Industry:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The presence of a nitrogen atom within the bicyclic structure adds to the compound’s complexity and potential reactivity.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-7-9-3-1-2-8(4-9)5-10-6-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSZCLKFBDCLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CNC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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